5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid
CAS No.:
Cat. No.: VC13476908
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O4 |
|---|---|
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 5-[(prop-2-enoxycarbonylamino)methyl]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O4/c1-2-5-17-11(16)13-7-8-3-4-9(10(14)15)12-6-8/h2-4,6H,1,5,7H2,(H,13,16)(H,14,15) |
| Standard InChI Key | QRNPDLQPTNPUBO-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NCC1=CN=C(C=C1)C(=O)O |
| Canonical SMILES | C=CCOC(=O)NCC1=CN=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic name, 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid, reflects its core structure: a pyridine-2-carboxylic acid scaffold with a substituent at the 5-position. This substituent consists of a methylene group (-CH2-) bonded to a urea derivative, where the nitrogen is protected by an allyloxycarbonyl (Alloc) group. The Alloc group, a widely used protecting moiety in peptide synthesis, introduces both steric bulk and chemical lability under specific conditions .
The molecular formula is C11H12N2O4, with a calculated molecular weight of 236.23 g/mol. Key structural features include:
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A pyridine ring with a carboxylic acid group at position 2.
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An aminomethyl group (-CH2NH-) at position 5, modified by the Alloc protecting group.
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An allyl ester (CH2=CHCH2O-) within the Alloc moiety, enabling selective deprotection via palladium-catalyzed reactions .
Spectroscopic Characterization
While experimental spectral data for this specific compound are not publicly available, analogous compounds provide reference benchmarks:
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Infrared (IR) Spectroscopy: Expected peaks include a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid, C=O stretches from both the carboxylic acid (~1700 cm⁻¹) and the Alloc carbamate (~1680 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Distinct signals for the allyl group (δ 5.8–6.0 ppm for CH2=CH-, δ 4.5–4.7 ppm for OCH2), pyridine protons (δ 7.5–8.5 ppm), and the methylene bridge (δ 4.0–4.2 ppm) .
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¹³C NMR: Carboxylic acid carbon (~170 ppm), Alloc carbonyl carbons (~155 ppm and ~165 ppm), and pyridine ring carbons (120–150 ppm) .
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Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid can be approached through sequential functionalization of 5-aminomethylpicolinic acid. Key steps include:
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Protection of the Primary Amine: Reaction of 5-aminomethylpicolinic acid with allyl chloroformate to install the Alloc group.
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Carboxylic Acid Handling: Maintenance of the acidic proton or conversion to a protected ester, depending on downstream applications .
Preparation of 5-Aminomethylpicolinic Acid
The precursor 5-aminomethylpicolinic acid is synthesized via:
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Hydrolysis of 5-Cyanopyridine Derivatives: Treatment of 5-cyano-2-picolinic acid with concentrated sulfuric acid at elevated temperatures (90–100°C), followed by neutralization to yield the carboxylic acid .
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Reductive Amination: Reduction of a nitrile group to an amine using catalytic hydrogenation or borane complexes .
Alloc Protection
The amine group is protected using allyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane:
Reaction conditions (0–5°C, 2–4 hours) ensure high yields (>75%) while minimizing side reactions like over-alkylation .
Purification and Characterization
Crude product purification typically involves:
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Acid-Base Extraction: Leveraging the compound’s carboxylic acid group for solubility adjustments.
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Column Chromatography: Silica gel with gradients of ethyl acetate/hexanes or dichloromethane/methanol.
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Crystallization: From ethanol/water mixtures to obtain analytically pure material .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Moderate solubility in water (estimated 8–12 mg/mL at pH 7), enhanced under basic conditions due to deprotonation of the carboxylic acid .
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Organic Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or acetone.
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Stability: Stable at room temperature under inert atmospheres. The Alloc group is susceptible to cleavage by palladium catalysts (e.g., Pd(PPh3)4) in the presence of nucleophiles like morpholine .
Thermal and Spectroscopic Data
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Melting Point: Estimated 180–185°C (decomposition observed above 200°C).
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UV-Vis Absorption: λmax ≈ 265 nm (π→π* transition of the pyridine ring) .
Applications in Pharmaceutical Chemistry
Intermediate in Peptide Synthesis
The Alloc-protected amine serves as a temporary protecting group in solid-phase peptide synthesis (SPPS):
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Selective Deprotection: Achieved under mild conditions (Pd(0)/PhSiH3), enabling orthogonal strategies alongside Fmoc/t-Bu protection schemes .
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Conjugation Chemistry: The carboxylic acid moiety facilitates coupling to resins or biomolecules via standard activation (e.g., EDC/HOBt).
Prodrug Design
The allyl ester’s lability under reductive conditions makes this compound a candidate for prodrug formulations, where controlled release of active amines is desired in physiological environments .
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